Methyl 3-phenylpiperidine-4-carboxylate hydrochloride
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Overview
Description
Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design
Preparation Methods
The synthesis of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The resulting product undergoes further reactions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-phenylpiperidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Researchers use it to study biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, similar to other piperidine derivatives like pethidine, to exert analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-phenylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds such as:
Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and have analgesic properties.
Piminodine: Another phenylpiperidine derivative with similar pharmacological effects.
Anileridine: A related compound with modifications that affect its potency and duration of action
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 3-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |
InChI Key |
YPKULFMERXIMIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNCC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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